

A Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Identifiers, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-((4-Methoxybenzyl)amino)ethanol

Cat. No.: B3022562

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Abstract

This technical guide provides a comprehensive overview of the chemical compound **2-((4-Methoxybenzyl)amino)ethanol**. It details the critical identifiers, synonyms, and physicochemical properties necessary for its accurate identification and use in research and development. The document is structured to deliver in-depth, field-proven insights, beginning with its fundamental chemical identity and progressing to its structural and functional characteristics. By consolidating information from authoritative chemical databases, this guide serves as a reliable reference for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Nomenclature

Accurate identification of a chemical compound is foundational to scientific research, ensuring reproducibility and safety. **2-((4-Methoxybenzyl)amino)ethanol** is known by several names and is cataloged under various registry numbers across multiple databases. The primary CAS Number for this compound is 64834-63-5^{[1][2][3][4]}.

A consolidated list of its identifiers is presented below to facilitate unambiguous recognition and cross-referencing between different chemical inventories and publications.

Identifier Type	Value	Authoritative Source
CAS Number	64834-63-5	Chemical Abstracts Service [2] [3] [4]
IUPAC Name	2-[(4-methoxyphenyl)methylamino]ethanol	PubChem [4]
Molecular Formula	C10H15NO2	PubChem, AKSci [2] [4]
Synonyms	2-[(4-methoxybenzyl)amino]ethanol, N-(4-Methoxybenzyl)ethanolamine	Sigma-Aldrich, PubChem [3] [4]
InChI	InChI=1S/C10H15NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3	PubChem, Sigma-Aldrich [4] [5]
InChIKey	UBLCRUHXSMDNQZ-UHFFFAOYSA-N	PubChem, Sigma-Aldrich [4] [5]
Canonical SMILES	COC1=CC=C(C=C1)CNCCO	PubChem [6]
MDL Number	MFCD05863671	AKSci, AstaTech, Inc. [2] [5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing its solubility, reactivity, and stability. Understanding these characteristics is crucial for designing synthetic routes, formulating solutions, and ensuring proper storage.

Property	Value	Source
Molecular Weight	181.23 g/mol	PubChem, AKSci[2][4]
Monoisotopic Mass	181.110278721 Da	PubChem[4]
Physical Form	Pale-yellow to Yellow-brown Solid	AstaTech, Inc.[5]
Purity	Typically ≥95%	AKSci[2]
Storage Temperature	Room temperature, protected from light, under inert gas (Argon)	Aladdin Scientific

Molecular Structure and Visualization

The structural arrangement of atoms in **2-((4-Methoxybenzyl)amino)ethanol** is key to its chemical function. It features a secondary amine, a primary alcohol, and a 4-methoxybenzyl group. This combination of a flexible ethanolamine chain and a rigid, substituted aromatic ring makes it a versatile intermediate in organic synthesis[7]. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (O-atoms, N-atom) influences its solubility and interaction with other molecules.

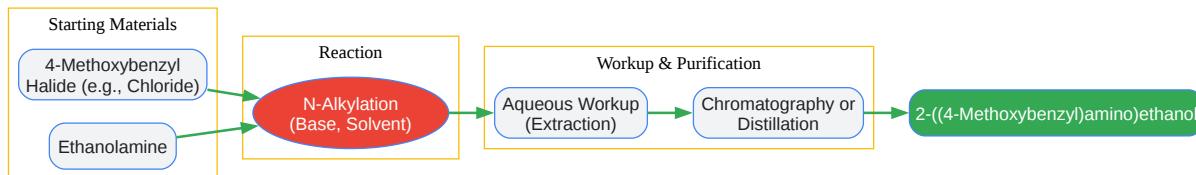
Caption: 2D representation of **2-((4-Methoxybenzyl)amino)ethanol**.

Synthetic Workflow and Applications

As a secondary amine, **2-((4-Methoxybenzyl)amino)ethanol** is a valuable synthetic intermediate. Its structural class, N-benzylethanamines, is relevant in pharmacological research and serves as a building block for more complex molecules[7].

A common synthetic route to this class of compounds is the N-alkylation of an ethanolamine with a substituted benzyl halide. The workflow below illustrates this general principle.

Generalized Synthetic Workflow: N-Alkylation



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Caption: Generalized workflow for the synthesis of N-benzylethanamines.

This synthetic versatility allows for its use as a precursor in the creation of compound libraries for biological screening[7]. Structurally related compounds are investigated for various applications, including as agonists for serotonin receptors and in the design of novel therapeutic agents[7].

Safety and Handling

For research and development purposes, **2-((4-Methoxybenzyl)amino)ethanol** must be handled by technically qualified individuals[2]. According to safety data, the compound is classified with GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: Standard precautions such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are recommended. All products are intended for research and development use only[2].

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- To cite this document: BenchChem. [A Technical Guide to 2-((4-Methoxybenzyl)amino)ethanol: Identifiers, Properties, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022562#2-4-methoxybenzyl-amino-ethanol-synonyms-and-identifiers>]

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